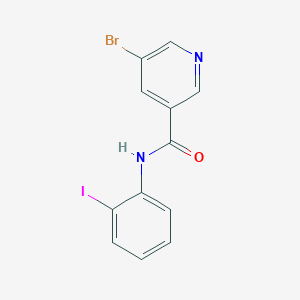
1-butyl-3-(1,3-dihydrobenzimidazol-2-ylidene)quinoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(1,3-dihydrobenzimidazol-2-ylidene)quinoline-2,4-dione, commonly known as BBIQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BBIQ is a quinoline derivative that contains a benzimidazole moiety, which imparts unique properties to the compound.
Mechanism of Action
The mechanism of action of BBIQ involves the inhibition of various signaling pathways that are essential for cancer cell growth and survival. BBIQ inhibits the activation of the PI3K/Akt/mTOR pathway, which is a crucial signaling pathway that regulates cell growth and survival. BBIQ also inhibits the activation of the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, BBIQ has been shown to inhibit the expression of various oncogenes, including c-Myc and Cyclin D1.
Biochemical and Physiological Effects:
BBIQ has been shown to exhibit various biochemical and physiological effects. BBIQ has been shown to induce oxidative stress in cancer cells, which leads to DNA damage and cell death. BBIQ also inhibits the expression of various angiogenic factors, which are essential for tumor growth and metastasis. Furthermore, BBIQ has been shown to inhibit the expression of various matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of BBIQ is its potent anticancer activity against various cancer cell lines. BBIQ is also relatively easy to synthesize, and the compound can be obtained in good yields. However, one of the limitations of BBIQ is its poor solubility in water, which can make it challenging to use in some experiments. Additionally, BBIQ has not been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.
Future Directions
There are several future directions for BBIQ research. One of the potential applications of BBIQ is in the development of novel anticancer drugs. BBIQ can serve as a lead compound for the development of more potent and selective anticancer agents. Additionally, further research is needed to determine the safety and efficacy of BBIQ in animal models. Furthermore, BBIQ can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Finally, BBIQ can be used in other fields of research, including neurodegenerative diseases and infectious diseases.
Synthesis Methods
The synthesis of BBIQ involves the reaction of 2-aminobenzimidazole with butyl isocyanate, followed by the condensation reaction with 2,4-pentanedione and quinoline. The final product is obtained after purification and isolation steps. The synthesis of BBIQ is a relatively simple process, and the compound can be obtained in good yields.
Scientific Research Applications
BBIQ has a wide range of potential applications in scientific research. One of the most significant applications of BBIQ is in the field of cancer research. BBIQ has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BBIQ inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, BBIQ has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-butyl-3-(1,3-dihydrobenzimidazol-2-ylidene)quinoline-2,4-dione |
InChI |
InChI=1S/C20H19N3O2/c1-2-3-12-23-16-11-7-4-8-13(16)18(24)17(20(23)25)19-21-14-9-5-6-10-15(14)22-19/h4-11,21-22H,2-3,12H2,1H3 |
InChI Key |
VSHLZIVVEOCBSH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4N3)C1=O |
SMILES |
CCCCN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4N3)C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4N3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)
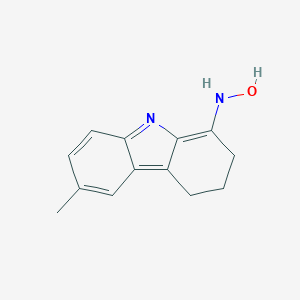
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
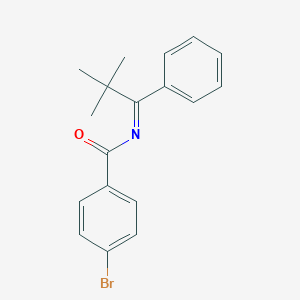
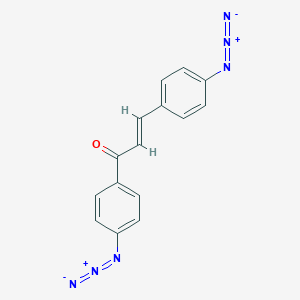

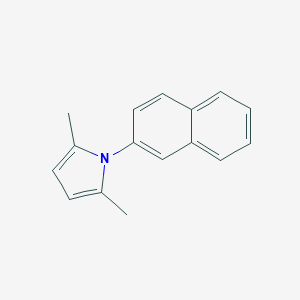
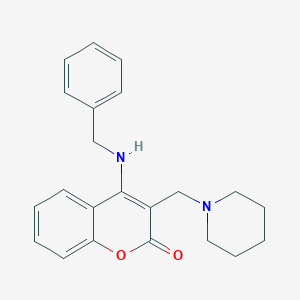
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
